Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate

Nucleophilic substitution Reactivity Haloacetyl compounds

Procure Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate as a critical intermediate for salmeterol synthesis and as Salmeterol Impurity 7/16 for ANDA submissions. Its specific α-bromoacetyl reactivity and acid-labile benzyloxy protection ensure precise regio- and chemoselectivity unattainable with generic substitutes. Essential for validated analytical methods and chiral epoxide precursor preparation.

Molecular Formula C17H15BrO4
Molecular Weight 363.2 g/mol
CAS No. 27475-14-5
Cat. No. B106047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate
CAS27475-14-5
SynonymsMethyl 2-Benzyloxy-5-(bromoacetyl)benzoate;  2-Benzyloxy-5-(2-bromoacetyl)benzoic Acid Methyl Ester;  5-(bromoacetyl)-2-(phenylmethoxy)benzoic Acid Methyl Ester;  2-(Benzyloxy)-5-(bromoacetyl)benzoic Acid Methyl Ester
Molecular FormulaC17H15BrO4
Molecular Weight363.2 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)C(=O)CBr)OCC2=CC=CC=C2
InChIInChI=1S/C17H15BrO4/c1-21-17(20)14-9-13(15(19)10-18)7-8-16(14)22-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3
InChIKeyAKWQRVIQUREMOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate (CAS 27475-14-5): Chemical Profile & Procurement Context


Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate (CAS 27475-14-5) is a multifunctional benzoate ester containing a benzyloxy protecting group and a reactive α-bromoacetyl moiety . Its molecular formula is C₁₇H₁₅BrO₄ with a molecular weight of 363.20 g/mol . This compound is a recognized intermediate in the synthesis of salmeterol, a long-acting β₂-adrenergic agonist, and is catalogued as Salmeterol Impurity 7/16 for pharmaceutical reference standard applications [1][2].

Why Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate (CAS 27475-14-5) Cannot Be Substituted with In-Class Analogs


Generic substitution among benzyloxy benzoate derivatives or bromoacetyl-containing compounds is not scientifically valid due to the compound's specific dual functionality and its established role in a regulated synthetic pathway. The ortho-benzyloxy group provides a distinct acid-lability profile (k_rel = 0.6) compared to other alkoxy protecting groups [1], while the α-bromoacetyl group exhibits higher reactivity than its chloroacetyl counterpart [2]. These combined properties dictate the regio- and chemoselectivity in the synthesis of salmeterol and other complex molecules. Furthermore, in pharmaceutical quality control, this specific impurity reference standard is required for regulatory compliance, making alternative compounds unsuitable for analytical method validation or ANDA submissions [3].

Quantitative Differentiation Evidence for Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate (CAS 27475-14-5)


Enhanced Reactivity of α-Bromoacetyl Moiety Compared to Chloroacetyl Analogs

The α-bromoacetyl group in this compound confers higher reactivity than its chloroacetyl counterpart, a key factor for efficient coupling in multi-step syntheses. This is a class-level inference based on the established leaving group ability of bromide vs. chloride in nucleophilic acyl substitution reactions. Studies on haloacetyl reactive dyes confirm that bromoacetyl derivatives react under milder conditions and with higher efficiency than chloroacetyl analogs [1].

Nucleophilic substitution Reactivity Haloacetyl compounds

Differentiated Acid-Lability of the Benzyloxy Protecting Group

The benzyloxy group in this compound exhibits a specific relative rate constant for acid-catalyzed hydrolysis of k_rel = 0.6. This is measured against a methoxy acetal baseline (k_rel = 1.0) under identical conditions (pH 4.94-6.82, 25.0 °C) [1]. This indicates that the benzyloxy protecting group is more stable towards acidic cleavage than methoxy acetal, but less stable than more hindered groups like cyclohexyloxy (k_rel = 7.7) or isopropoxy (k_rel = 7.4).

Protecting groups Acid lability Kinetics

Distinct Physicochemical Property Profile vs. Non-Brominated Precursor

The presence of the bromoacetyl group significantly alters the physicochemical properties of the benzoate core compared to its non-brominated precursor, methyl 5-acetyl-2-(benzyloxy)benzoate (CAS 27475-09-8). The target compound exhibits a predicted boiling point of 501.7±45.0 °C and a predicted density of 1.414±0.06 g/cm³ , whereas the non-brominated analog has a predicted boiling point of 443.5±35.0 °C and a predicted density of 1.167±0.06 g/cm³ .

Physicochemical properties Boiling point Density

Regulatory-Compliant Impurity Reference Standard with Full Characterization

This compound is supplied as Salmeterol Impurity 7 (or 16), a fully characterized reference standard compliant with regulatory guidelines [1]. Suppliers provide detailed Certificates of Analysis (COA) and analytical data, including HPLC, NMR, and MS spectra, which are essential for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDAs) for salmeterol [1]. This level of characterization and documentation is not universally available for all salmeterol-related impurities or for the compound when procured from non-specialty chemical suppliers.

Pharmaceutical analysis Impurity standard Regulatory compliance

Optimal Procurement and Application Scenarios for Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate (CAS 27475-14-5)


Salmeterol API Synthesis

This compound is the optimal starting material for the preparation of methyl 2-(benzyloxy)-5-[(2R)oxiranyl]benzoate, a key chiral intermediate in the enantioselective synthesis of salmeterol [1]. The α-bromoacetyl group is reacted with an amine to form a secondary amine intermediate, which is subsequently reduced to yield the final API. The specific reactivity profile of the bromoacetyl group, compared to less reactive chloroacetyl analogs, is advantageous for achieving high coupling efficiency [2].

Pharmaceutical Reference Standard for Salmeterol Impurity Profiling

The compound is procured specifically as Salmeterol Impurity 7/16 for use in analytical quality control (QC) laboratories [3]. It is essential for developing and validating HPLC or UPLC methods to detect and quantify this specific process-related impurity in salmeterol drug substance and drug product, as required by ICH guidelines. The availability of fully characterized, regulatory-compliant material is a prerequisite for ANDA submissions [3].

Building Block for Diversified Heterocyclic Libraries

The presence of both a protected phenol (as benzyl ether) and an electrophilic α-bromoacetyl group makes this compound a versatile scaffold for diversity-oriented synthesis. It has been used in one-pot, multi-component reactions to synthesize novel methyl 2-(benzyloxy)-5-[2-(2-{[3-(substituted phenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}hydrazinyl)-1,3-thiazol-4-yl]benzoates, demonstrating its utility in generating libraries of complex heterocycles for medicinal chemistry screening [4]. The differentiated acid-lability of the benzyloxy group (k_rel = 0.6) allows for selective deprotection later in the synthetic sequence [5].

Precursor for Further Functionalized Benzoate Derivatives

The α-bromoacetyl group can be selectively reduced or substituted to introduce a wide range of functionalities. For instance, enantioselective reduction yields the chiral alcohol (methyl 2-(benzyloxy)-5-[(1R)-2-bromo-1-hydroxyethyl]benzoate), a direct precursor to the chiral epoxide used in salmeterol synthesis [1]. This compound's unique combination of functional groups and its distinct physicochemical properties (e.g., predicted boiling point of 501.7±45.0 °C ) make it a distinct and valuable intermediate for advanced organic synthesis.

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